N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide
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Description
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide is a compound that is part of a broader class of benzenesulfonamides, which have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The compound itself is not explicitly mentioned in the provided papers, but the research on related benzenesulfonamides offers insights into its potential properties and applications.
Synthesis Analysis
The synthesis of related benzenesulfonamides often involves multi-step reactions, including the use of click chemistry, intramolecular arylation, and reactions with alkyl halides. For instance, a series of benzene- and tetrafluorobenzenesulfonamides were synthesized using click chemistry, starting from azido-substituted sulfonamides and alkynes . Another study reported the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, with electron-withdrawing groups facilitating the C-arylation . These methods could potentially be adapted for the synthesis of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be characterized using X-ray crystallography, as demonstrated in the study of N-allyl-N-benzyl-4-methylbenzenesulfonamide . The crystal structure of this compound revealed an orthorhombic space group with specific cell parameters, and molecules were linked through hydrogen bonds and C-H···π interactions. Similar techniques could be employed to determine the molecular structure of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including N-alkylation, aminohydroxylation, and trifluoromethylation. For example, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides led to the formation of different products, including a precursor for pyrrolobenzothiadiazepine synthesis . Trifluoromethylation of 2-ethynylbenzenesulfonamides under visible light produced benzosultams . These reactions highlight the reactivity of the sulfonamide group and the potential for further functionalization of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides can be influenced by the nature of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen and the overall solubility of the compound. The introduction of a trifluoromethoxy group, as in the case of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide, would likely increase the compound's lipophilicity and could affect its biological activity. The antibacterial and lipoxygenase inhibition studies of various substituted benzenesulfonamides suggest that the structural modifications can significantly impact the biological efficacy of these compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO3S/c15-12-7-6-11(22-14(16,17)18)8-13(12)23(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUAOFDEHBVKLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650524 |
Source
|
Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide | |
CAS RN |
951885-49-7 |
Source
|
Record name | 2-Bromo-N-(phenylmethyl)-5-(trifluoromethoxy)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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